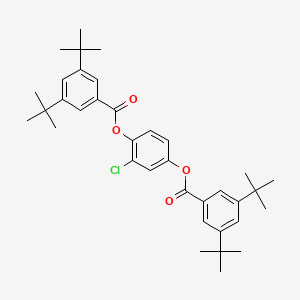![molecular formula C12H15Cl2NO B5181687 1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine, commonly known as DPEP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DPEP belongs to a class of compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing a nitrogen atom.
Mecanismo De Acción
The mechanism of action of DPEP is related to its ability to inhibit the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, DPEP can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Biochemical and Physiological Effects
DPEP has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase, DPEP has been shown to have antioxidant properties. Studies have shown that DPEP can scavenge free radicals, which are molecules that can cause cellular damage and contribute to the development of diseases such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DPEP as a research tool is its ability to inhibit the activity of acetylcholinesterase, which can be useful in the study of cognitive function. However, one of the limitations of DPEP is its low solubility in water, which can make it difficult to administer in laboratory experiments.
Direcciones Futuras
There are a number of future directions for research on DPEP. One area of research is the development of more efficient synthesis methods for DPEP, which could increase its availability for research purposes. Another area of research is the investigation of the potential applications of DPEP in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to investigate the long-term effects of DPEP on cognitive function and overall health.
Métodos De Síntesis
The synthesis of DPEP can be achieved through a multi-step process. The first step involves the reaction of 2,3-dichlorophenol with ethylene oxide to produce 2-(2,3-dichlorophenoxy)ethanol. The second step involves the reaction of 2-(2,3-dichlorophenoxy)ethanol with pyrrolidine in the presence of a catalyst to produce DPEP. The overall yield of DPEP is approximately 50%.
Aplicaciones Científicas De Investigación
DPEP has been the subject of scientific research due to its potential applications in the field of medicine. One of the most promising applications of DPEP is its potential as a treatment for Alzheimer's disease. Studies have shown that DPEP can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, DPEP can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Propiedades
IUPAC Name |
1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-4-3-5-11(12(10)14)16-9-8-15-6-1-2-7-15/h3-5H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIROZQFPOFITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dichlorophenoxy)ethyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5181610.png)
![5-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5181620.png)
![N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5181628.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5181633.png)
![6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5181648.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B5181664.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5181675.png)

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)
![4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181695.png)

![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)

